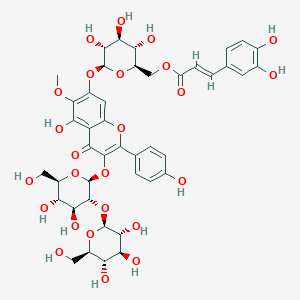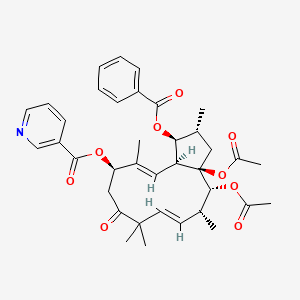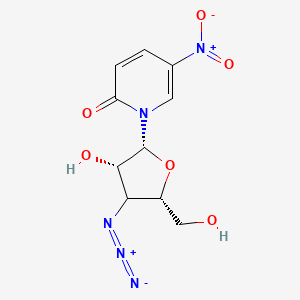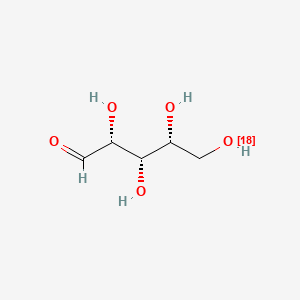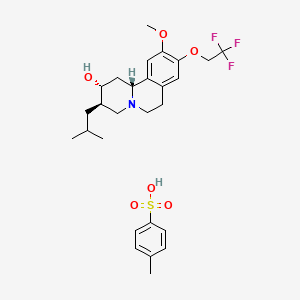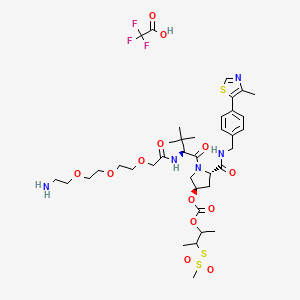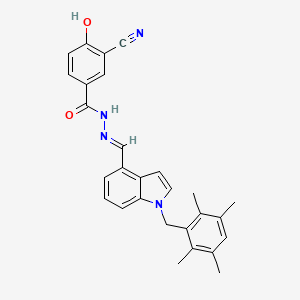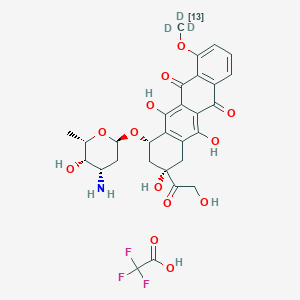
Doxorubicin-13C,3d (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Doxorubicin-13C,3d (TFA) is a labeled derivative of doxorubicin, an anthracycline antibiotic widely used in cancer chemotherapy. The labeling with carbon-13 and deuterium allows for detailed studies of the compound’s pharmacokinetics and metabolism. Doxorubicin itself is known for its efficacy in treating various cancers, including breast cancer, leukemia, and lymphomas .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Doxorubicin-13C,3d (TFA) involves the incorporation of carbon-13 and deuterium into the doxorubicin molecule. This is typically achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes without altering the biological activity of the compound .
Industrial Production Methods
Industrial production of Doxorubicin-13C,3d (TFA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the labeled compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the incorporation of the isotopes .
Análisis De Reacciones Químicas
Types of Reactions
Doxorubicin-13C,3d (TFA) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of reactive oxygen species, contributing to the compound’s cytotoxic effects.
Reduction: The ketone group in doxorubicin can be reduced to form doxorubicinol, a metabolite with different biological activity.
Substitution: The anthracycline ring can undergo substitution reactions, altering the compound’s pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products
The major products formed from these reactions include doxorubicinol and other metabolites that can be studied to understand the compound’s pharmacokinetics and toxicity .
Aplicaciones Científicas De Investigación
Doxorubicin-13C,3d (TFA) is extensively used in scientific research due to its labeled isotopes, which allow for detailed tracking and analysis. Some key applications include:
Chemistry: Used to study the compound’s chemical behavior and interactions with other molecules.
Biology: Employed in cellular studies to understand its uptake, distribution, and metabolism within cells.
Medicine: Utilized in pharmacokinetic studies to determine the distribution and elimination of the drug in the body.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the toxicity of doxorubicin
Mecanismo De Acción
Doxorubicin-13C,3d (TFA) exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects. Key molecular targets include DNA-associated enzymes and various signaling pathways involved in apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Doxorubicinol-13C,d3 (TFA): Another labeled derivative with similar applications in research.
Daunorubicin: A structurally similar anthracycline with slightly different pharmacological properties.
Epirubicin: An epimer of doxorubicin with reduced cardiotoxicity
Uniqueness
Doxorubicin-13C,3d (TFA) is unique due to its specific labeling with carbon-13 and deuterium, which allows for precise tracking and analysis in various research applications. This makes it a valuable tool in understanding the pharmacokinetics and metabolism of doxorubicin, leading to improved drug formulations and therapeutic strategies .
Propiedades
Fórmula molecular |
C29H30F3NO13 |
|---|---|
Peso molecular |
661.6 g/mol |
Nombre IUPAC |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3; |
Clave InChI |
UDTIHEAQOFADHN-BDMDSJEGSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


